N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical and materials chemistry, including a thiophene ring, an oxadiazole ring, and a tetrahydronaphthalene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors . The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned heterocyclic rings. The exact geometry would depend on the specific arrangement of these rings and the presence of any substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient oxadiazole ring. These could participate in various reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide have been evaluated for their potential anticancer effects. For instance, studies have synthesized and characterized similar oxadiazole derivatives, examining their efficacy in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. Some derivatives have shown promising results, particularly against breast cancer and lung adenocarcinoma cell lines, comparable to established anticancer drugs like cisplatin (Salahuddin et al., 2014), (Özdemir et al., 2017).
Antimicrobial and Antioxidant Activities
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies have involved the use of different substituents and structural analyses, indicating potential effectiveness against specific bacterial strains and significant antioxidant properties (Talupur et al., 2021), (Sowmya et al., 2018).
Effects on Enzyme Inhibition and Cell Signaling
Research has explored the effects of related compounds on various enzymes and cell signaling pathways, providing insights into their potential use in treating diseases like diabetes and inflammation. This includes studies on enzyme kinetics and the computational evaluation of these derivatives as inhibitors of specific enzymes, suggesting promising applications in disease management (Polyak et al., 2013).
Structural Analysis and Characterization
Several studies have focused on the structural analysis and characterization of similar compounds, providing a deeper understanding of their chemical properties and potential interactions. This includes X-ray diffraction studies and Hirshfeld surface analysis, which are crucial for understanding the molecular structure and potential reactivity (Sharma et al., 2016), (Prabhuswamy et al., 2016).
Mechanism of Action
Target of Action
It is known that thiophene-based compounds often targetSerine/threonine-protein kinase Chk1 , which plays a crucial role in DNA damage response and cell cycle regulation .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The specific interaction between this compound and its target would depend on the molecular structure and the nature of the target.
Biochemical Pathways
Given the potential target, this compound may influence theDNA damage response pathway and cell cycle regulation . The downstream effects could include cell cycle arrest, DNA repair, or apoptosis, depending on the cellular context .
Result of Action
If the compound acts on the serine/threonine-protein kinase chk1, it could potentially lead tocell cycle arrest , DNA repair , or apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For instance, the compound’s stability could be affected by the presence of certain enzymes or other biochemicals in the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(14-8-7-12-4-1-2-5-13(12)10-14)19-18-21-20-16(23-18)11-15-6-3-9-24-15/h3,6-10H,1-2,4-5,11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGZKDACSMACCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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